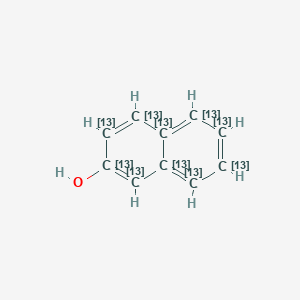

2-Naphthol-13C10

货号:

B1147389

CAS 编号:

1346600-24-5

分子量:

154.1

InChI 键:

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Naphthol-13C10 is the labelled analogue of 2-Naphthol . It is one of the impurities of Tolnaftate, which could be used as an antifungal agent .

Synthesis Analysis

2-Naphthol, also known as β-naphthol, is an important starting material that has drawn great attention in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .Molecular Structure Analysis

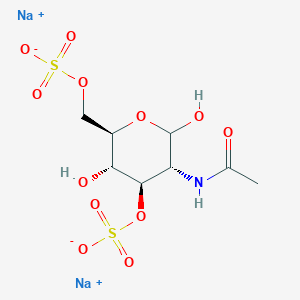

2-Naphthol, also known as β-naphthol, has a molecular formula of C10H8O and a melting point of 122 °C . It is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . The presence of three available nucleophilic sites, i.e., C-1 position, phenolic oxygen, and C-3 position (to a lesser extent), makes it a fascinating candidate for organic chemists .Chemical Reactions Analysis

The electron-rich aromatic structure of 2-naphthol contains multiple reactive sites, allowing for its versatile utilization in various organic transformations, leading to the production of diverse organic molecules with significant biological activities . One particularly effective approach has been the use of multicomponent reactions, which have facilitated the exploration of 2-naphthol’s synthetic potential in the construction of N/O-containing heterocyclic frameworks .Physical and Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, is a chemical compound with the molecular formula C10H8O and a melting point of 122 °C . It is a naphthalene homologue of phenol, featuring a hydroxyl group at the 2-position . This hydroxyl group confers unique reactivity to 2-naphthol, making it a valuable precursor for the synthesis of various heterocyclic compounds in organic chemistry .作用机制

安全和危害

未来方向

属性

IUPAC Name |

naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZRIHNYRIHIV-IIYFYTTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13CH]=[13C]([13CH]=[13CH][13C]2=[13CH]1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.097 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[...

Cat. No.: B1147306

CAS No.: 148217-21-4

1,2,4-Methenopentalene-5-carboxaldehyde, octahydro- (9C...

Cat. No.: B1147308

CAS No.: 144917-49-7

2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-...

Cat. No.: B1147311

CAS No.: 252990-29-7

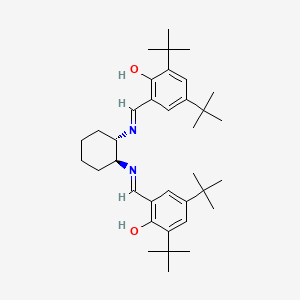

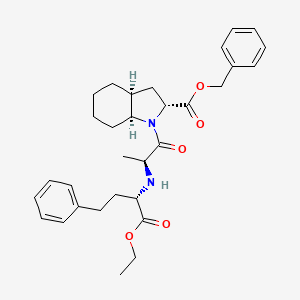

Trandolapril Benzyl Ester

Cat. No.: B1147312

CAS No.: 98677-37-3

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/no-structure.png)

![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)

![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)

![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)